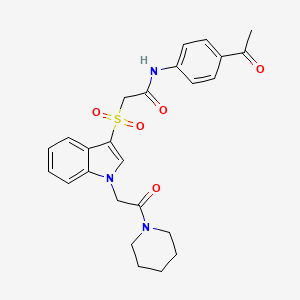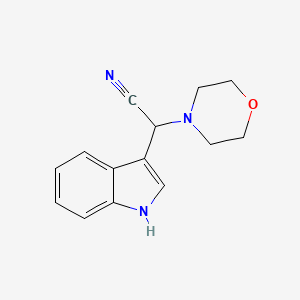![molecular formula C10H17F3O B2726735 2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol CAS No. 2248325-09-7](/img/structure/B2726735.png)
2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a propanol moiety. This compound is notable for its unique structural features, which impart distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of cyclohexyl derivatives, which can be achieved using reagents such as trifluoromethyl iodide in the presence of radical initiators . The resulting trifluoromethylated cyclohexyl compound is then subjected to further reactions to introduce the propanol group.
Industrial Production Methods
Industrial production of 2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)cyclohexanol: Similar structure but lacks the propanol group.
4-(Trifluoromethyl)cyclohexanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol is unique due to the presence of both the trifluoromethyl and propanol groups, which confer distinct chemical reactivity and physical properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)cyclohexyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3O/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h7-9,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLJDMBXHRVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[3-(benzenesulfonyl)-1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B2726653.png)
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726654.png)
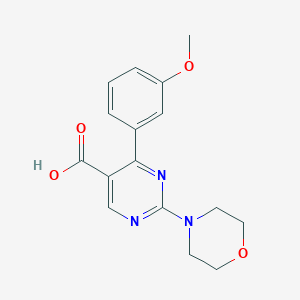
![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2726658.png)

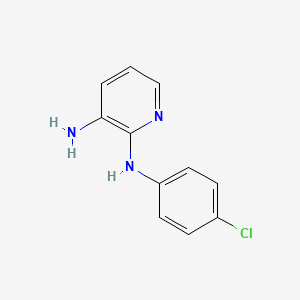
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide](/img/structure/B2726663.png)
![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)
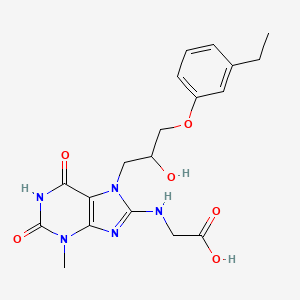
![1,7-dimethyl-3-(2-oxopropyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726669.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2726672.png)
